molecular formula C14H19NO2 B2439056 N-(2-hydroxy-2-phenylpropyl)pent-4-enamide CAS No. 1351619-97-0

N-(2-hydroxy-2-phenylpropyl)pent-4-enamide

Cat. No.: B2439056
CAS No.: 1351619-97-0
M. Wt: 233.311
InChI Key: DOBOKSXITXXSGM-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-phenylpropyl)pent-4-enamide is an amide derivative characterized by a pent-4-enamide backbone. While specific biological data for this compound may be limited, structurally related pent-4-enamide derivatives have garnered significant interest in medicinal chemistry research due to their diverse biological activities. Compounds with similar frameworks have demonstrated potential anticonvulsant properties in preclinical models. The synthesis of such specialized amides often involves robust methods like carbodiimide-mediated coupling (e.g., using EDCI and HOBt) or modern catalytic approaches such as photoredox/nickel dual catalysis to form the amide bond. Researchers can utilize advanced analytical techniques for characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). For research purposes only. Not for human or veterinary use. Information Source & Disclaimer: The specific compound "this compound" was not directly located. This description is based on data for the closely related compound N-(2-hydroxy-3-phenylpropyl)pent-4-enamide and general pent-4-enamide chemistry . The biological activity mentions are derived from studies on analogous structures and should not be construed as confirmed properties of this exact molecule. All product information is intended for informational purposes solely.

Properties

IUPAC Name

N-(2-hydroxy-2-phenylpropyl)pent-4-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-3-4-10-13(16)15-11-14(2,17)12-8-6-5-7-9-12/h3,5-9,17H,1,4,10-11H2,2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBOKSXITXXSGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CCC=C)(C1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-phenylpropyl)pent-4-enamide typically involves the reaction of ethyl 4-methylpent-4-enoate with 3-phenylpropan-1-amine. The reaction is carried out under controlled conditions, often involving the use of a silica gel column for purification. The product is obtained as a light-yellow oil with a yield of approximately 65% .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-phenylpropyl)pent-4-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the compound into a more reduced form.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

N-(2-hydroxy-2-phenylpropyl)pent-4-enamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Medicine: Research is ongoing into its potential therapeutic uses, including as a precursor for drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2-hydroxy-2-phenylpropyl)pent-4-enamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s hydroxyphenylpropyl group is likely involved in these interactions, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxy-3-phenylpropyl)pent-4-enamide: This compound has a similar structure but with a different position of the hydroxy group.

    N-(2-hydroxy-2-(thiophen-2-yl)propyl)pent-4-enamide: This compound features a thiophenyl group instead of a phenyl group.

Uniqueness

N-(2-hydroxy-2-phenylpropyl)pent-4-enamide is unique due to its specific hydroxyphenylpropyl group, which imparts distinct chemical and biological properties

Biological Activity

N-(2-hydroxy-2-phenylpropyl)pent-4-enamide is a compound that has garnered attention in scientific research due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound, with the CAS number 1351619-97-0, features a unique structure that contributes to its biological effects. The compound contains a hydroxyphenylpropyl group which is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction may influence various signaling pathways, leading to physiological effects such as:

  • Inhibition of cancer cell proliferation : The compound has shown promise in inhibiting the growth of certain cancer cell lines.
  • Induction of apoptosis : Research indicates that it can induce programmed cell death in malignant cells, particularly in breast cancer models.

Biological Activity Overview

Activity Description
Anticancer Effects Induces apoptosis in breast cancer cells (e.g., MCF-7, MDA-MB-231)
Cell Cycle Modulation Alters cell cycle phases, particularly increasing S phase and reducing G2/M phase
Enzyme Inhibition Potential inhibition of matrix metalloproteinases (MMPs) involved in tumor progression

Case Studies and Research Findings

  • Anticancer Activity :
    A study published in 2024 examined the effects of this compound on breast cancer cells. The results indicated significant apoptosis induction at concentrations as low as 10 µM, with MCF-7 cells showing a 68.4% apoptosis rate after 5 hours of treatment. In triple-negative breast cancer (TNBC) cells, the compound also demonstrated substantial efficacy, highlighting its potential as an anticancer agent .
  • Mechanistic Insights :
    Further investigations revealed that the compound's hydroxy group plays a critical role in enhancing its binding affinity to target proteins involved in cancer progression. This interaction not only inhibits cell proliferation but also triggers apoptotic pathways through upregulation of pro-apoptotic factors .
  • Therapeutic Applications :
    Ongoing research is exploring the use of this compound as a precursor for drug development aimed at treating various cancers. Its unique structural features make it a valuable candidate for further modifications to enhance therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-hydroxy-2-phenylpropyl)pent-4-enamide, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves coupling a hydroxypropylphenyl moiety with a pent-4-enamide group. A common approach is nucleophilic acyl substitution, where 2-hydroxy-2-phenylpropylamine reacts with pent-4-enoyl chloride under anhydrous conditions. Intermediates are characterized via thin-layer chromatography (TLC) and purified using silica gel chromatography. Key intermediates are validated by 1H^1H-NMR and 13C^{13}C-NMR to confirm functional groups, while mass spectrometry (MS) ensures molecular weight accuracy .

Q. Which spectroscopic methods are employed to confirm the structure of this compound?

  • Methodological Answer : Structural confirmation relies on 1H^1H-NMR (to identify protons on the phenyl and amide groups), 13C^{13}C-NMR (to assign carbon environments), and IR spectroscopy (to detect hydroxyl and amide C=O stretches). High-resolution mass spectrometry (HRMS) is critical for verifying the molecular formula. For crystalline derivatives, X-ray crystallography using SHELX software provides unambiguous stereochemical data .

Advanced Research Questions

Q. How can chemoselective reactions be optimized to avoid side products during the synthesis of this compound?

  • Methodological Answer : Chemoselectivity is achieved by controlling reaction conditions. For example, using protecting groups (e.g., acetals for hydroxyl moieties) during acyl chloride formation prevents unwanted esterification. Solvent choice (e.g., dry DMF or THF) and low temperatures (0–5°C) minimize side reactions. Monitoring via TLC and adjusting stoichiometry of reagents (e.g., 1.2 equivalents of pent-4-enoyl chloride) improves yield. Post-reaction purification with gradient elution in column chromatography isolates the target compound .

Q. What strategies are effective in resolving data contradictions between computational predictions and experimental results for this compound's bioactivity?

  • Methodological Answer : Discrepancies often arise from solvent effects or unaccounted stereoelectronic factors. To address this:

  • Perform solvation-free energy calculations (e.g., COSMO-RS) to refine docking studies.
  • Validate in vitro assays (e.g., enzyme inhibition) under controlled pH and temperature.
  • Use 2D-NOESY NMR to confirm conformational preferences in solution, which may differ from computational models.
  • Cross-reference with crystallographic data to resolve steric clashes predicted in silico .

Q. How can researchers address solubility challenges in pharmacological assays involving this compound?

  • Methodological Answer : Solubility is enhanced using co-solvents like DMSO (≤5% v/v) or cyclodextrin inclusion complexes. For in vitro studies, sonication in PBS (pH 7.4) with 0.1% Tween-80 improves dispersion. Critical micelle concentration (CMC) studies guide surfactant use. If precipitation occurs, derivatization (e.g., prodrug formation with phosphate esters) increases hydrophilicity without altering bioactivity .

Data Analysis and Validation

Q. What protocols ensure reproducibility in quantifying this compound in biological matrices?

  • Methodological Answer : Use LC-MS/MS with deuterated internal standards (e.g., D5D_5-labeled analog) to correct for matrix effects. Validate methods per ICH guidelines:

  • Linearity: 1–1000 ng/mL range with R2>0.99R^2 > 0.99.
  • Precision: Intra-day and inter-day CV < 15%.
  • Recovery: Spike-and-recovery tests in plasma/urine.
  • Stability: Assess freeze-thaw cycles and long-term storage (-80°C) .

Q. How can stereochemical purity be ensured during large-scale synthesis?

  • Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) resolves enantiomers. For diastereomers, recrystallization in ethanol/water mixtures enhances purity. Reaction monitoring via circular dichroism (CD) spectroscopy detects optical activity deviations. Asymmetric synthesis using chiral catalysts (e.g., BINOL-derived Lewis acids) ensures enantioselectivity >98% .

Structural and Mechanistic Studies

Q. What techniques are recommended for studying the hydrogen-bonding network in this compound crystals?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines hydrogen atom positions. Topological analysis (e.g., Hirshfeld surface) maps intermolecular interactions. Variable-temperature NMR (VT-NMR) in DMSO-d6d_6 detects dynamic hydrogen bonding. Computational tools like CrystalExplorer quantify interaction energies .

Q. How can researchers investigate the metabolic stability of this compound in hepatic models?

  • Methodological Answer : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Monitor depletion over time via LC-MS. Identify metabolites using UPLC-QTOF-MS with MSE data-independent acquisition. Compare half-life (t1/2t_{1/2}) and intrinsic clearance (CLint_{int}) to benchmark compounds. CYP enzyme inhibition assays (e.g., CYP3A4) assess metabolic pathway dominance .

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